5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride
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Overview
Description
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride is a chemical compound that belongs to the class of pyrazolo-diazepines. These compounds are valuable scaffolds in drug design and medicinal chemistry due to their unique structural features and potential biological activities .
Preparation Methods
The synthesis of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride involves several steps:
Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.
Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.
Reduction: Selective reduction of the lactam is accomplished using borane.
Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.
Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations.
Chemical Reactions Analysis
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like borane.
Substitution: It undergoes substitution reactions, particularly arylation reactions using Buchwald and Chan conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors, particularly kinases, which play a crucial role in various biological pathways.
Pathways Involved: It modulates signaling pathways by inhibiting kinase activity, leading to altered cellular responses.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride can be compared with other similar compounds:
Properties
Molecular Formula |
C8H12ClN3O |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C8H11N3O.ClH/c12-6-7-4-8-5-9-2-1-3-11(8)10-7;/h4,6,9H,1-3,5H2;1H |
InChI Key |
QILAYPLOCUSCMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=NN2C1)C=O.Cl |
Origin of Product |
United States |
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